2-((2-Aminobenzyl)(methyl)amino)-1-(4-chlorophenyl)ethanol

Catalog No.
S3018357
CAS No.
102436-79-3
M.F
C16H19ClN2O
M. Wt
290.79
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((2-Aminobenzyl)(methyl)amino)-1-(4-chlorophenyl...

CAS Number

102436-79-3

Product Name

2-((2-Aminobenzyl)(methyl)amino)-1-(4-chlorophenyl)ethanol

IUPAC Name

2-[(2-aminophenyl)methyl-methylamino]-1-(4-chlorophenyl)ethanol

Molecular Formula

C16H19ClN2O

Molecular Weight

290.79

InChI

InChI=1S/C16H19ClN2O/c1-19(10-13-4-2-3-5-15(13)18)11-16(20)12-6-8-14(17)9-7-12/h2-9,16,20H,10-11,18H2,1H3

InChI Key

FXCPNPDEMLIPBM-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1N)CC(C2=CC=C(C=C2)Cl)O

Solubility

not available

2-((2-Aminobenzyl)(methyl)amino)-1-(4-chlorophenyl)ethanol is a chemical compound characterized by the molecular formula C16H19ClN2OC_{16}H_{19}ClN_2O and a molecular weight of approximately 290.788 g/mol. The compound features a complex structure that includes an amino group, a chlorophenyl moiety, and an ethanol backbone. Its systematic name reflects its functional groups, specifically the presence of both amino and hydroxyl groups, which contribute to its potential biological activity and chemical reactivity .

Typical of amines and alcohols:

  • Acid-Base Reactions: The amino groups can act as bases, accepting protons in acidic environments.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Nucleophilic Substitution: The amino group can engage in nucleophilic substitution reactions with electrophiles.
  • Oxidation: The alcohol group can be oxidized to form aldehydes or ketones under appropriate conditions.

These reactions are fundamental for its utility in organic synthesis and medicinal chemistry.

2-((2-Aminobenzyl)(methyl)amino)-1-(4-chlorophenyl)ethanol exhibits significant biological activity, particularly in pharmacological contexts. Compounds with similar structures have been studied for their potential as:

  • Antidepressants: Due to their ability to modulate neurotransmitter systems.
  • Antitumor Agents: Some derivatives have shown efficacy against various cancer cell lines.
  • Antimicrobial Activity: There is evidence suggesting that compounds with similar functionalities may possess antibacterial properties.

The specific biological pathways influenced by this compound require further investigation through pharmacological studies.

Synthesis of 2-((2-Aminobenzyl)(methyl)amino)-1-(4-chlorophenyl)ethanol typically involves multi-step organic synthesis strategies. Common methods include:

  • Aminoalkylation: Starting from 4-chlorophenylacetaldehyde, followed by amination with 2-aminobenzylamine.
  • Reductive Amination: Utilizing ketones or aldehydes with amines in the presence of reducing agents.
  • Alkylation Reactions: Employing alkyl halides to introduce methyl groups onto the nitrogen atom.

These methods allow for the construction of the desired molecular framework while ensuring high yields and purity .

The applications of 2-((2-Aminobenzyl)(methyl)amino)-1-(4-chlorophenyl)ethanol span several fields:

  • Pharmaceutical Development: As a lead compound in drug discovery for central nervous system disorders.
  • Chemical Research: Used as a building block in the synthesis of more complex organic molecules.
  • Biochemical Studies: Investigated for its interactions with biological macromolecules to understand its mechanism of action.

Its diverse applications make it a valuable compound in both academic and industrial research settings.

Interaction studies involving 2-((2-Aminobenzyl)(methyl)amino)-1-(4-chlorophenyl)ethanol focus on its binding affinity and efficacy concerning various biological targets:

  • Receptor Binding Assays: Evaluating its interaction with neurotransmitter receptors (e.g., serotonin and dopamine receptors).
  • Enzyme Inhibition Studies: Investigating its potential to inhibit specific enzymes linked to disease pathways.
  • Cell Culture Experiments: Assessing cytotoxicity and therapeutic effects on different cell lines.

These studies are crucial for elucidating the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with 2-((2-Aminobenzyl)(methyl)amino)-1-(4-chlorophenyl)ethanol, each possessing unique attributes:

Compound NameStructural FeaturesNotable Properties
2-Amino-1-(4-chlorophenyl)-1-ethanolAmino and hydroxyl groupsAntidepressant activity
1-(4-Chlorophenyl)-2-methylaminoethanolMethyl substitution on nitrogenAntitumor properties
N,N-Dimethyl-2-aminoethanolDimethylated nitrogenSolvent properties, used in formulations

The uniqueness of 2-((2-Aminobenzyl)(methyl)amino)-1-(4-chlorophenyl)ethanol lies in its specific combination of functional groups, which may confer distinct biological activities not observed in other similar compounds .

The exploration of arylethanolamines began in the mid-20th century with the discovery of epinephrine derivatives, which revealed the critical role of ethanolamine backbones in adrenergic receptor modulation. Early work focused on simple phenylethanolamines like isoproterenol, but the 1970s marked a paradigm shift with the development of labetalol, the first dual α/β-adrenergic blocker. This breakthrough demonstrated that strategic aromatic substitutions—such as chlorophenyl and aminobenzyl groups—could fine-tune receptor selectivity. The compound 2-((2-aminobenzyl)(methyl)amino)-1-(4-chlorophenyl)ethanol emerged from iterative refinements of these designs, incorporating steric hindrance from the methylamino group and electronic effects from the chlorine substituent to optimize binding kinetics.

Classification Within the Amino Alcohol Compound Family

Amino alcohols are classified by the carbon bearing the hydroxyl group: primary (1°), secondary (2°), or tertiary (3°). The target compound is a secondary amino alcohol, as the hydroxyl-bearing carbon ($$ \text{C}_1 $$) is bonded to two other carbons—one from the 4-chlorophenyl ring and another from the ethanolamine chain. This classification impacts its physicochemical properties; the secondary alcohol exhibits reduced hydrogen-bonding capacity compared to primary analogs but greater metabolic stability. The presence of both aromatic (4-chlorophenyl, 2-aminobenzyl) and aliphatic (methylamino) substituents places it in the arylalkylaminoethanol subclass, distinct from simpler diarylethanolamines like propranolol.

Significance in Medicinal and Synthetic Chemistry

In medicinal chemistry, the compound’s dual aromatic systems enable π-π stacking with hydrophobic receptor pockets, while the ethanolamine linker provides conformational flexibility for target engagement. The 4-chlorophenyl group enhances lipid solubility, facilitating blood-brain barrier penetration, whereas the 2-aminobenzyl moiety introduces hydrogen-bonding potential via its primary amine. Synthetically, reductive amination between 4-chlorobenzaldehyde and 2-(methylamino)benzylamine offers a scalable route, with sodium borohydride yielding the ethanol product in >75% efficiency. Recent advances employ asymmetric catalysis to access enantiopure forms, critical for optimizing pharmacokinetic profiles.

Current Research Landscape

Contemporary studies focus on derivatizing the core scaffold to enhance selectivity for serotonergic and dopaminergic receptors. For instance, replacing the methyl group on the amino nitrogen with cyclopropylmethyl has shown a 3-fold increase in 5-HT$$_{1A}$$ affinity. Computational modeling using density functional theory (DFT) predicts that the compound’s lowest-energy conformation positions the 4-chlorophenyl ring orthogonal to the ethanolamine plane, minimizing steric clashes during receptor docking. Additionally, nanoparticle-based delivery systems are being explored to improve bioavailability, leveraging the compound’s phenolic hydroxyl for covalent conjugation to PEGylated carriers.

The synthesis of complex arylethanolamines such as 2-((2-aminobenzyl)(methyl)amino)-1-(4-chlorophenyl)ethanol often relies on reductive amination as a pivotal transformation. Reductive amination enables the direct conversion of carbonyl compounds to amines via imine intermediates, offering a versatile route for the construction of tertiary amine motifs integral to the target molecule [1] [3] [7].

Mechanism of Reductive Amination in Arylethanolamine Synthesis

Reductive amination, also referred to as reductive alkylation, proceeds through a two-step mechanism. Initially, a nucleophilic amine attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate. This intermediate undergoes dehydration to generate an imine (or Schiff base), which is subsequently reduced to the corresponding amine using a suitable reducing agent [1] [3] [7]. In the context of arylethanolamine synthesis, the process is typically tailored to introduce the amino functionality at the benzylic or aliphatic position adjacent to the aromatic ring.

The mechanistic sequence is as follows: the carbonyl precursor (for instance, a 1-(4-chlorophenyl)ethanone) reacts with a secondary amine (such as N-methyl-2-aminobenzylamine), yielding an imine intermediate. The imine is then selectively reduced, often in situ, to afford the tertiary amine product. The choice of reducing agent is critical, as it must selectively reduce the imine without affecting other sensitive functional groups, such as the aromatic chloride or the secondary alcohol.

Table 1 below summarizes the general mechanistic steps and their relevance to the synthesis of arylethanolamines.

Mechanistic StepReactant ExampleIntermediate/ProductKey Considerations
Nucleophilic addition1-(4-chlorophenyl)ethanone + N-methyl-2-aminobenzylamineHemiaminalReaction rate, steric/electronic effects
Imine formation (dehydration)HemiaminalImineEquilibrium control, water removal
Imine reductionImineArylethanolamine (target amine)Selectivity, choice of reducing agent

The chemoselectivity of reductive amination is particularly advantageous for arylethanolamine synthesis, as it allows for the sequential or convergent assembly of complex amine architectures without overalkylation or side reactions [1] [3] [7]. The mildness of the conditions further preserves sensitive substituents, such as the 4-chloro group on the phenyl ring.

Selective Reduction Strategies

Selective reduction is a cornerstone of successful reductive amination, especially when synthesizing multifunctional molecules like 2-((2-aminobenzyl)(methyl)amino)-1-(4-chlorophenyl)ethanol. The reduction of the imine intermediate must occur without reducing other reducible functionalities, such as carbonyls, nitro groups, or halides.

Sodium cyanoborohydride is frequently employed due to its ability to selectively reduce imines under mildly acidic or neutral conditions, sparing aldehydes and ketones from unwanted reduction [1]. Sodium triacetoxyborohydride offers a similar selectivity profile and is often preferred for its greater solubility in organic solvents and lower toxicity. Polymethylhydrosiloxane, in conjunction with stannous chloride as a catalyst, has emerged as an efficient and chemoselective reducing system for the reductive amination of aromatic and aliphatic carbonyl compounds, delivering high yields of tertiary amines with minimal byproduct formation [7].

The table below (Table 2) compares commonly used reducing agents for imine reduction, highlighting their selectivity and practical considerations.

Reducing AgentSelectivity ProfileSolvent CompatibilityByproducts/HandlingTypical Yield Range (%)
Sodium cyanoborohydrideHigh for imines; spares aldehydesPolar protic/DMFGenerates cyanide80–95
Sodium triacetoxyborohydrideHigh for imines; spares carbonylsDichloromethaneAcetic acid byproduct75–98
Polymethylhydrosiloxane + SnCl₂High for imines; green alternativeMethanolSiloxane byproducts85–99
Sodium borohydrideReduces both imines and carbonylsAlcoholsHydrogen evolution60–85

The use of these selective reducing agents ensures that the reductive amination proceeds with high chemoselectivity, allowing for the efficient synthesis of the desired tertiary arylethanolamine without compromising the integrity of other functional groups [1] [3] [7].

Catalytic Systems for Optimized Yields

Catalytic systems play a pivotal role in enhancing the efficiency, selectivity, and sustainability of reductive amination reactions. Transition metal catalysts, organocatalysts, and heterogeneous systems have all been explored to optimize yields and streamline the synthesis of tertiary amines.

Recent advances include the use of stannous chloride in combination with polymethylhydrosiloxane, which enables the chemoselective reductive amination of a wide range of carbonyl compounds with aromatic amines [7]. This system operates under mild conditions in methanol, affording high yields of tertiary amines with minimal side reactions. The catalytic cycle involves the activation of the imine intermediate by stannous chloride, followed by hydride transfer from the siloxane reducing agent.

Other notable catalytic systems include iridium, ruthenium, and palladium complexes, which facilitate hydrogenative reductive amination using molecular hydrogen as the terminal reductant. These systems offer the advantage of atom economy and reduced waste generation, although they may require higher pressures or specialized equipment.

Table 3 summarizes representative catalytic systems for reductive amination, with a focus on their applicability to arylethanolamine synthesis.

Catalyst SystemReducing AgentKey FeaturesYield Range (%)Reference
Stannous chloride + polymethylhydrosiloxanePolymethylhydrosiloxaneMild, chemoselective, green solvent85–99 [7]
Iridium complexMolecular hydrogenHigh atom economy, scalable80–95
Ruthenium complexMolecular hydrogenEfficient, tolerant of functionality78–92
Sodium triacetoxyborohydrideMetal-free, mild, widely used75–98 [1] [3]

The choice of catalytic system is guided by substrate compatibility, desired selectivity, and practical considerations such as cost, scalability, and environmental impact.

Multi-Step Synthetic Pathways

The assembly of 2-((2-aminobenzyl)(methyl)amino)-1-(4-chlorophenyl)ethanol typically necessitates a multi-step synthetic strategy. This approach allows for the sequential construction of the molecular scaffold, introduction of key functional groups, and fine-tuning of stereochemistry.

Construction of the Core Scaffold

The core scaffold of the target molecule comprises a 1-(4-chlorophenyl)ethanol backbone linked to a tertiary amine bearing both a methyl and a 2-aminobenzyl substituent. The synthesis often begins with the preparation of the 1-(4-chlorophenyl)ethanol moiety, which can be achieved via reduction of 4-chloroacetophenone or through the Grignard addition of a methylmagnesium halide to 4-chlorobenzaldehyde [5].

Once the alcohol core is established, the next step involves the formation of the tertiary amine. This is typically accomplished through reductive amination, wherein the alcohol is first oxidized to the corresponding ketone (if not already present), followed by condensation with N-methyl-2-aminobenzylamine and subsequent reduction of the imine intermediate. Alternatively, the tertiary amine can be constructed by sequential alkylation of a secondary amine precursor, although this approach may suffer from issues of overalkylation and reduced selectivity.

A representative synthetic sequence is outlined in Table 4.

StepStarting MaterialTransformationProduct/IntermediateKey Reagents/Conditions
14-chloroacetophenoneReduction1-(4-chlorophenyl)ethanolSodium borohydride/ethanol
21-(4-chlorophenyl)ethanolOxidation (if needed)1-(4-chlorophenyl)ethanonePyridinium chlorochromate
31-(4-chlorophenyl)ethanone + N-methyl-2-aminobenzylamineReductive aminationTarget arylethanolamineSodium cyanoborohydride

This modular approach facilitates the introduction of structural diversity and enables the optimization of each step for yield and selectivity.

Functional Group Introduction Sequences

The judicious introduction of functional groups is critical for the successful synthesis of multifunctional arylethanolamines. In the case of 2-((2-aminobenzyl)(methyl)amino)-1-(4-chlorophenyl)ethanol, the sequence of functional group manipulations must be carefully orchestrated to prevent undesired side reactions and to preserve sensitive moieties.

The installation of the 2-aminobenzyl group on the tertiary amine is typically achieved via reductive amination, as discussed previously. The methyl group can be introduced either by using N-methyl-2-aminobenzylamine as the amine partner in the reductive amination, or by methylation of a secondary amine intermediate using a methylating agent such as methyl iodide under basic conditions. The 4-chloro substituent on the phenyl ring is generally introduced at the outset, as it is stable under the conditions employed in subsequent transformations.

The sequence of functional group introduction is summarized in Table 5.

Functional GroupIntroduction StepReagents/ConditionsNotes
4-chloro (phenyl ring)Starting material4-chloroacetophenoneStable throughout synthesis
Hydroxyl (ethanolamine)Reduction of ketoneSodium borohydrideStereochemistry can be controlled
2-aminobenzyl (amine)Reductive aminationN-methyl-2-aminobenzylamineSelective imine formation/reduction
Methyl (amine)Methylation or from amine partnerMethyl iodide or N-methyl-2-aminobenzylamineAvoid overalkylation

The order of these steps is dictated by the stability of the intermediates and the compatibility of each functional group with the reaction conditions employed.

Green Chemistry Approaches

In recent years, the principles of green chemistry have gained prominence in the design and execution of synthetic methodologies for complex organic molecules. The synthesis of 2-((2-aminobenzyl)(methyl)amino)-1-(4-chlorophenyl)ethanol can benefit from the adoption of sustainable catalysts, solvent optimization, and waste minimization strategies.

Sustainable Catalysts

The use of sustainable catalysts is a key tenet of green chemistry. In the context of reductive amination, the replacement of stoichiometric metal hydrides with catalytic systems that employ benign, earth-abundant metals or organocatalysts is highly desirable.

Stannous chloride, when used in catalytic amounts with polymethylhydrosiloxane as the terminal reductant, exemplifies a green catalytic system for reductive amination [7]. This approach minimizes the generation of hazardous waste, operates under mild conditions, and utilizes inexpensive, readily available reagents. Biocatalysts, such as imine reductases, have also been explored for the asymmetric synthesis of chiral amines, offering high selectivity and operational simplicity under aqueous conditions [3].

The environmental impact and efficiency of various catalytic systems are compared in Table 6.

Catalyst TypeSustainability ProfileEfficiency (Yield)Waste GenerationScalabilityReference
Stannous chlorideAbundant, low toxicityHigh (85–99%)LowHigh [7]
Imine reductasesBiodegradable, renewableHigh (80–95%)MinimalModerate [3]
Precious metal complexesScarce, higher toxicityHigh (78–95%)ModerateHigh
Sodium cyanoborohydrideNon-renewable, toxic byproductsHigh (80–95%)Cyanide wasteHigh [1]

The adoption of sustainable catalysts not only aligns with environmental objectives but also enhances the economic viability of large-scale syntheses.

Solvent Optimization

Solvent choice exerts a profound influence on the environmental footprint, safety, and efficiency of chemical syntheses. Green chemistry advocates the use of solvents that are non-toxic, biodegradable, and derived from renewable resources.

Methanol, employed as a solvent in stannous chloride-catalyzed reductive amination, is considered relatively green due to its low toxicity and biodegradability [7]. Water, ethanol, and ethyl acetate are other preferred solvents for green synthesis, offering low environmental impact and ease of handling. The use of solvent-free or aqueous conditions is particularly attractive for biocatalytic transformations, as it eliminates the need for hazardous organic solvents.

The table below (Table 7) summarizes the green credentials of commonly used solvents in reductive amination.

SolventToxicityBiodegradabilityRenewable SourceGreen Chemistry RatingReference
MethanolLowHighYesGood [7]
WaterNoneCompleteYesExcellent [3]
EthanolVery lowHighYesExcellent
DichloromethaneHighLowNoPoor [1]

Solvent optimization not only reduces the environmental impact of the synthesis but can also enhance reaction rates, yields, and product purities.

Scale-Up Considerations for Laboratory and Industrial Production

The transition from laboratory-scale synthesis to industrial-scale production of 2-((2-aminobenzyl)(methyl)amino)-1-(4-chlorophenyl)ethanol presents unique challenges and opportunities. Key considerations include reaction scalability, process safety, cost-effectiveness, and regulatory compliance.

Reaction scalability requires that each step of the synthetic sequence be amenable to large-scale operation, with consistent yields and product quality. The use of robust, selective, and high-yielding transformations, such as reductive amination with stannous chloride and polymethylhydrosiloxane, facilitates scale-up by minimizing side reactions and simplifying purification [7]. Continuous flow chemistry offers additional advantages, including improved heat and mass transfer, enhanced safety, and facile process automation.

Process safety is paramount, particularly when handling reactive intermediates, hazardous reagents, or exothermic reactions. The replacement of toxic reducing agents, such as sodium cyanoborohydride, with safer alternatives enhances operator safety and reduces the risk of environmental contamination. The implementation of in-line monitoring and process analytical technologies enables real-time control of reaction parameters, ensuring consistent product quality.

Cost-effectiveness is achieved through the use of inexpensive starting materials, catalytic rather than stoichiometric reagents, and efficient purification strategies. The recycling of catalysts and solvents further reduces operational costs and environmental impact.

Regulatory compliance necessitates the documentation of process parameters, waste management strategies, and product specifications. The adoption of green chemistry principles facilitates compliance with increasingly stringent environmental regulations and supports the sustainable production of fine chemicals.

Table 8 outlines key scale-up considerations and their impact on the synthetic process.

ConsiderationLaboratory ScaleIndustrial ScaleImpact on Synthesis
Reaction scalabilityBatch reactions, small volumesContinuous flow, large volumesConsistent yields, process robustness
Process safetyManual handling, small risksAutomated systems, higher hazard potentialSafer reagents, in-line monitoring
Cost-effectivenessHigh-cost reagents, small batchesBulk procurement, catalyst recyclingReduced costs, improved sustainability
Regulatory complianceMinimal documentationExtensive documentation, waste managementFacilitates market approval, sustainability

The successful scale-up of the synthesis of 2-((2-aminobenzyl)(methyl)amino)-1-(4-chlorophenyl)ethanol relies on the integration of robust synthetic methodologies, green chemistry principles, and advanced process technologies.

The molecular architecture of 2-((2-Aminobenzyl)(methyl)amino)-1-(4-chlorophenyl)ethanol encompasses multiple functional groups that exhibit distinct reactivity patterns and electronic interactions [1]. The compound contains a primary amine group positioned ortho to the benzyl attachment site, a tertiary methylamino center, a secondary alcohol, and a para-chlorophenyl substituent, creating a complex network of electron-donating and electron-withdrawing effects [2].

The primary amine group (-NH₂) located on the benzyl ring serves as a strong nucleophilic center with a conjugate acid pKa of approximately 4.6 [1]. This functional group exhibits both inductive electron-donating (+I) and resonance electron-donating (+R) effects, significantly influencing the electronic density distribution across the aromatic system [3]. The ortho positioning relative to the benzyl carbon creates opportunities for intramolecular hydrogen bonding interactions, which can stabilize specific conformational arrangements [4].

The tertiary methylamino nitrogen functions as a moderate nucleophile with enhanced basicity compared to the primary amine, exhibiting a conjugate acid pKa around 10.7 [5]. This center demonstrates electron-donating inductive effects (+I) while serving as a potential coordination site for metal complexes or as an alkylation target in synthetic transformations [6]. The steric environment around this nitrogen influences its accessibility and reactivity profile compared to simpler tertiary amines [7].

The secondary alcohol group contributes both nucleophilic and electrophilic characteristics, functioning as a hydrogen bond donor and acceptor with a pKa of approximately 15-16 [8]. The hydroxyl oxygen can participate in coordination chemistry and hydrogen bonding networks, while the adjacent carbon center exhibits weak electrophilic character due to the electron-withdrawing inductive effect of the oxygen atom [9].

The 4-chlorophenyl substituent introduces significant electron-withdrawing effects through the para-chlorine atom, which decreases the electron density on the aromatic ring and renders it less susceptible to electrophilic aromatic substitution reactions [10]. The chlorine atom exhibits a strong negative inductive effect (-I), influencing the reactivity patterns of adjacent functional groups and altering the overall electronic properties of the molecule .

The functional group interplay manifests through several electronic communication pathways. The electron-donating effects of the amino groups oppose the electron-withdrawing influence of the chlorophenyl substituent, creating a balanced electronic environment that moderates the reactivity of individual functional centers [3]. This electronic balance affects reaction selectivity and can influence the preferred sites for chemical transformations.

Stereochemical Considerations

The stereochemical complexity of 2-((2-Aminobenzyl)(methyl)amino)-1-(4-chlorophenyl)ethanol arises from the presence of a secondary carbon stereocenter bearing the hydroxyl group and the conformational dynamics associated with the tertiary amine nitrogen [1] [12]. The ethanol carbon represents a potential chiral center, capable of existing in either R or S configuration, which would generate enantiomeric forms of the compound with potentially different biological and chemical properties [13].

The tertiary amine nitrogen, while formally a stereocenter due to its three different substituents and lone pair, undergoes rapid pyramidal inversion at room temperature with energy barriers typically ranging from 5-10 kcal/mol for similar tertiary amines [5]. This dynamic process effectively racemizes the nitrogen stereocenter on the NMR timescale, preventing isolation of stable nitrogen-based stereoisomers under normal conditions [14].

Conformational analysis reveals that the molecule possesses significant flexibility due to multiple rotatable bonds connecting the aromatic rings, amino groups, and ethanol backbone [14]. The benzyl-ethanol connection exhibits preferred gauche conformations with torsional angles typically ranging from 60-120 degrees, consistent with similar amino alcohol systems [12] [4]. The amino-benzyl linkage demonstrates rotational preferences influenced by steric interactions between the amino substituents and the aromatic ring system [15].

The intramolecular hydrogen bonding potential between the primary amine and hydroxyl groups can stabilize specific conformational arrangements, reducing the effective conformational space and influencing the preferred molecular geometries [16]. Such interactions typically involve NH···O distances of 2.5-3.0 Å and contribute 2-5 kcal/mol to conformational stability [9].

Stereoisomeric considerations extend to the potential for diastereomeric relationships when the compound participates in chemical reactions or forms complexes with chiral partners [13]. The spatial arrangement of functional groups influences binding affinities, reaction selectivities, and biological activities, making stereochemical control important for applications requiring specific three-dimensional arrangements [3].

Nucleophilic and Electrophilic Reaction Sites

The distribution of nucleophilic and electrophilic sites within 2-((2-Aminobenzyl)(methyl)amino)-1-(4-chlorophenyl)ethanol creates multiple reactive centers with distinct reactivity profiles and selectivity patterns [5] [8]. The primary amine nitrogen represents the most nucleophilic site, capable of participating in alkylation, acylation, and condensation reactions with high efficiency [5]. The electron-rich nature of this center, enhanced by resonance delocalization with the aromatic ring, makes it particularly reactive toward electrophilic partners [3].

The tertiary amine nitrogen exhibits moderate nucleophilicity, sufficient for alkylation reactions but with reduced reactivity compared to the primary amine due to steric hindrance from the methyl and benzyl substituents [6]. This differential reactivity enables selective functionalization strategies where the primary amine can be targeted preferentially under mild conditions [5]. The tertiary nitrogen also serves as a coordination site for metal complexes, with the electron density and steric environment influencing binding affinities and complex geometries [16].

The hydroxyl oxygen functions as a weak nucleophile, participating in esterification and etherification reactions under appropriate conditions [8]. The electron density on oxygen is modulated by hydrogen bonding interactions and the inductive effects of the adjacent carbon substituents [9]. The hydroxyl group's dual nature as both donor and acceptor makes it valuable for hydrogen bonding networks that can influence reaction pathways and selectivities [4].

Electrophilic sites within the molecule include the aromatic carbons of the 4-chlorophenyl ring, although their reactivity is significantly diminished by the electron-withdrawing chlorine substituent [10]. The para-chlorine atom deactivates the ring toward electrophilic aromatic substitution while directing incoming electrophiles to the ortho and meta positions relative to the chlorine . The benzylic carbon represents a potential electrophilic center under conditions that promote carbocation formation, with the aromatic ring providing resonance stabilization [17].

The ethanol carbon adjacent to the hydroxyl group exhibits weak electrophilic character due to the electron-withdrawing effect of oxygen [8]. This site can participate in substitution reactions, particularly under conditions that favor SN1 mechanisms where the hydroxyl group can serve as a leaving group after protonation [18]. The electronic environment around this carbon is influenced by the tertiary amine substituent, which provides electron density through inductive effects [3].

Reaction selectivity depends on the relative nucleophilicity and electrophilicity of these sites, as well as steric accessibility and electronic activation [6]. The primary amine typically reacts first in multi-step syntheses, followed by the tertiary amine under more forcing conditions [5]. The hydroxyl group generally requires activation for participation in substitution reactions, while the aromatic systems respond to strongly electrophilic reagents under appropriate conditions [7].

Conformational Analysis and Implications

Comprehensive conformational analysis of 2-((2-Aminobenzyl)(methyl)amino)-1-(4-chlorophenyl)ethanol reveals a complex energy landscape characterized by multiple local minima separated by rotational barriers of varying magnitudes [14] [12]. The molecular framework contains four primary rotatable bonds: the aryl-benzyl connection, the benzyl-tertiary nitrogen linkage, the tertiary nitrogen-ethanol bond, and the ethanol-aryl attachment, each contributing to the overall conformational flexibility [15].

The aryl-benzyl torsional coordinate exhibits preferred gauche conformations with angles typically ranging from 60-120 degrees, consistent with crystallographic data for similar benzylamine derivatives [12]. Energy barriers for rotation around this bond range from 2-4 kcal/mol, allowing for facile interconversion between conformational states at room temperature [19]. The gauche preference arises from favorable van der Waals interactions and the avoidance of steric clashes between aromatic hydrogen atoms [12].

The benzyl-nitrogen rotational coordinate demonstrates staggered conformations as energy minima, with barriers of 3-6 kcal/mol for rotation [14]. The tertiary nature of the nitrogen introduces additional steric considerations that influence the preferred orientations of the methyl and ethanol substituents [5]. The nitrogen's pyramidal geometry and rapid inversion contribute to the dynamic nature of this conformational coordinate [6].

The nitrogen-ethanol bond exhibits anti-periplanar preferences in many conformations, with typical energy barriers of 2-5 kcal/mol for rotation [8]. This torsional angle is particularly important for determining the spatial relationship between the amino functionality and the hydroxyl group, influencing intramolecular hydrogen bonding possibilities [9]. The staggered conformations around this bond minimize unfavorable interactions between substituents while maximizing electronic stabilization [3].

The ethanol-aryl connection shows a preference for orthogonal arrangements with torsional angles near ±90 degrees [12]. This perpendicular orientation minimizes steric interactions between the chlorophenyl ring and the ethanol substituents while allowing for optimal electronic communication between the aromatic system and the alcohol functionality . Energy barriers for rotation around this bond are typically 4-8 kcal/mol, representing the highest rotational barriers in the molecule [19].

Intramolecular hydrogen bonding between the primary amine and hydroxyl groups can stabilize specific conformational arrangements, with typical NH···O distances of 2.5-3.0 Å and energetic contributions of 2-5 kcal/mol [9] [4]. These interactions effectively reduce the conformational space by favoring geometries that optimize hydrogen bonding while maintaining favorable torsional angles around rotatable bonds [16].

The conformational implications extend to chemical reactivity, where different conformations can exhibit varying accessibility of reactive sites and different electronic environments [14]. Folded conformations may protect certain functional groups from reaction while exposing others, leading to conformationally-controlled selectivity patterns [6]. Extended conformations generally maximize the accessibility of all functional groups but may reduce intramolecular stabilization effects [3].

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2.5

Dates

Last modified: 08-17-2023

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